Isobutylsalicyl cinnamate

Description

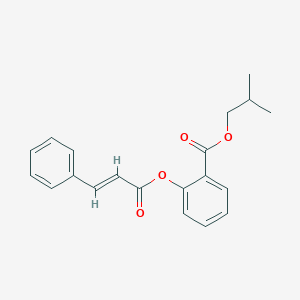

Structure

2D Structure

3D Structure

Properties

CAS No. |

17140-04-4 |

|---|---|

Molecular Formula |

C20H20O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |

InChI |

InChI=1S/C20H20O4/c1-15(2)14-23-20(22)17-10-6-7-11-18(17)24-19(21)13-12-16-8-4-3-5-9-16/h3-13,15H,14H2,1-2H3/b13-12+ |

InChI Key |

KLWUCKSEMIGJSG-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)COC(=O)C1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 |

Synonyms |

2-methylpropyl 2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Isobutylsalicyl Cinnamate

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Ester Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of isobutyl salicyl cinnamate (B1238496). Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively. unigoa.ac.inresearchgate.net

In the ¹H NMR spectrum of a related compound, isobutyl cinnamate, characteristic signals for the isobutyl group would include a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. nih.gov The vinylic protons of the cinnamate moiety would appear as doublets, with a coupling constant indicative of a trans configuration. The aromatic protons would resonate in the downfield region of the spectrum. rsc.orgrsc.org For the salicylate (B1505791) portion, distinct signals for the aromatic protons would be observed, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the ester groups would appear at the downfield end of the spectrum. researchgate.netresearchgate.net The sp² hybridized carbons of the aromatic rings and the vinyl group would resonate in the intermediate region, while the sp³ hybridized carbons of the isobutyl group would be found in the upfield region. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Isobutyl Salicyl Cinnamate This table is predictive and based on typical chemical shifts for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Isobutyl -CH₃ | ~0.9-1.0 | Doublet |

| Isobutyl -CH | ~1.9-2.1 | Multiplet |

| Isobutyl -CH₂ | ~3.9-4.1 | Doublet |

| Cinnamate Vinyl CH=CH | ~6.3-6.5, ~7.6-7.8 | Doublet, Doublet |

| Aromatic Protons | ~6.8-8.1 | Multiplets |

| Salicylate OH | Variable | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutyl Salicyl Cinnamate This table is predictive and based on typical chemical shifts for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

| Isobutyl -CH₃ | ~19 |

| Isobutyl -CH | ~28 |

| Isobutyl -CH₂ | ~71 |

| Cinnamate Vinyl CH=CH | ~118, ~145 |

| Aromatic Carbons | ~115-160 |

| Ester C=O | ~165-170 |

Mass Spectrometry (MS) for Precise Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For isobutyl salicyl cinnamate, electron impact (EI) ionization would likely lead to the observation of a molecular ion peak (M+), although it may be weak in some esters. miamioh.edu High-resolution mass spectrometry (HR-MS) can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern in EI-MS provides a "molecular fingerprint." Key fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. miamioh.edulibretexts.org For isobutyl salicyl cinnamate, characteristic fragments would be expected from the cleavage of the isobutyl group, the salicylate moiety, and the cinnamate group. For instance, a prominent peak at m/z 120 is often observed for salicylates, corresponding to the salicylic (B10762653) acid fragment. nih.govchemicalbook.com The cinnamate portion can produce fragments at m/z 131 (cinnamic acid) and 103 (styrene). nih.gov The fragmentation of the isobutyl group would lead to the loss of isobutene (56 Da).

Table 3: Potential Mass Spectrometry Fragments for Isobutyl Salicyl Cinnamate This table is predictive and based on common fragmentation patterns of related esters.

| m/z | Possible Fragment Ion |

| M+ | Molecular Ion |

| M-56 | [M - C₄H₈]⁺ |

| 148 | [Cinnamic acid]⁺ |

| 138 | [Salicylic acid]⁺ |

| 131 | [C₉H₇O₂]⁺ |

| 121 | [Salicyloyl cation]⁺ |

| 120 | [Salicylic acid - H₂O]⁺ |

| 103 | [C₈H₇]⁺ |

| 92 | [Phenol]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification and Conjugation Effects in Aromatic Esters

Infrared (IR) spectroscopy is an excellent method for identifying the functional groups present in isobutyl salicyl cinnamate. udel.edu The presence of ester carbonyl groups (C=O) will give rise to strong absorption bands. vscht.cz In aromatic esters, the C=O stretching vibration is typically observed in the range of 1730-1715 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic ring and the double bond in the cinnamate moiety can lower the frequency of the C=O stretch compared to a saturated ester. libretexts.org

The spectrum will also show characteristic absorptions for C-O stretching of the ester groups in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of aromatic rings will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹. libretexts.org The hydroxyl group (OH) of the salicylate moiety will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for Isobutyl Salicyl Cinnamate This table is predictive and based on typical IR frequencies for the functional groups present.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (Salicylate) | 3200-3600 (broad) |

| C-H (Aromatic & Vinylic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Ester) | 1730-1715 (strong) |

| C=C (Aromatic & Vinylic) | 1640-1450 |

| C-O (Ester) | 1300-1000 (strong) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Assessment

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings and conjugated systems in isobutyl salicyl cinnamate. numberanalytics.com Cinnamate and salicylate derivatives are known UV absorbers. nih.govnih.gov

Table 5: Predicted UV-Visible Absorption Maxima (λmax) for Isobutyl Salicyl Cinnamate This table is predictive and based on the UV absorption characteristics of cinnamates and salicylates.

| Chromophore | Predicted λmax Range (nm) | UV Region |

| Cinnamate | 280-310 | UVB |

| Salicylate | 290-315 | UVB |

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating isobutyl salicyl cinnamate from any impurities or other components in a mixture, as well as for verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. imist.ma It is well-suited for the analysis of volatile and semi-volatile compounds like esters. acs.orgnih.govresearchgate.net

In a GC-MS analysis of isobutyl salicyl cinnamate, the sample is first vaporized and separated on a capillary column. mdpi.com The retention time of the compound is a characteristic property that can be used for identification. After separation, the compound enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for definitive identification by comparing it to a spectral library or by interpreting the fragmentation pattern. imist.ma This technique is highly effective for confirming the identity and assessing the purity of isobutyl salicyl cinnamate. restek.comresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Ester Components

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of non-volatile and thermally labile compounds like Isobutylsalicyl Cinnamate. nih.govsavemyexams.com The technique's high sensitivity and selectivity make it ideal for analyzing complex mixtures. savemyexams.com

In the analysis of this compound, a reversed-phase HPLC method would typically be employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from any starting materials, by-products, or degradation products. unigoa.ac.in

The mass spectrometer, coupled to the HPLC system, provides detailed information about the molecular weight and structure of the eluting compounds. nih.gov For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that typically produces an intact molecular ion. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Tandem mass spectrometry (MS/MS) can be further utilized to obtain structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. nih.gov This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound. The fragmentation of this compound would likely involve the cleavage of the ester bonds, yielding fragments corresponding to the isobutyloxycarbonyl, salicylic, and cinnamoyl moieties. chromatographyonline.comdiva-portal.org

A typical HPLC-MS method for a compound like this compound would be validated for several parameters to ensure its accuracy and reliability, including linearity, precision, accuracy, and limits of detection and quantification. cuestionesdefisioterapia.com

Table 1: Representative HPLC-MS Parameters for Analysis of Aromatic Esters

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 300 °C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| Fragmentor Voltage | 135 V |

| Scan Range | m/z 100-500 |

This table presents typical parameters for the analysis of aromatic esters and should be optimized for the specific analysis of this compound.

Advanced Hyphenated Techniques for Comprehensive Chemical Analysis

Beyond standard HPLC-MS, other advanced hyphenated techniques can provide a more comprehensive chemical analysis of this compound. These techniques involve the coupling of two or more analytical instruments to leverage the strengths of each for a more detailed characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself may have limited volatility for direct GC analysis, GC-MS is an invaluable tool for the analysis of more volatile starting materials or potential impurities, such as isobutanol, salicylic acid methyl ester, or ethyl cinnamate. Derivatization can also be employed to increase the volatility of the target compound for GC-MS analysis.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique combines the separation capabilities of HPLC with the structure-elucidating power of NMR spectroscopy. It allows for the unambiguous identification of components in a mixture without the need for prior isolation. For a complex sample containing this compound and related impurities, LC-NMR could provide detailed structural information on each separated peak, confirming isomeric structures and identifying unknown components.

Table 2: Summary of Advanced Analytical Techniques for this compound Characterization

| Technique | Information Provided | Application for this compound |

| HPLC-MS/MS | Separation, molecular weight, and structural fragmentation. nih.gov | Primary tool for identification and quantification. |

| GC-MS | Analysis of volatile components. | Analysis of volatile impurities and starting materials. |

| LC-NMR | Unambiguous structural elucidation of separated components. | Definitive identification of isomers and unknown impurities. |

The application of these advanced hyphenated techniques provides a robust and comprehensive approach to the chemical analysis of this compound, ensuring its identity, purity, and quality.

Computational and Theoretical Investigations of Isobutylsalicyl Cinnamate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Isobutylsalicyl cinnamate (B1238496) is a flexible molecule with several rotatable single bonds. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of such molecules over time. kpi.uarsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govacs.org

Key applications for isobutylsalicyl cinnamate would include:

Conformational Searching: Identifying the most stable and frequently occurring conformations (rotamers) in different environments (e.g., in a vacuum or in a solvent). acs.orgnih.gov

Analysis of Intramolecular Interactions: Revealing non-covalent interactions within the molecule, such as π-π stacking between the aromatic rings or hydrogen bonding, which can stabilize certain conformations. acs.orgmdpi.com

Simulating Solvent Effects: Understanding how the presence of a solvent influences the molecule's conformation and flexibility. rsc.org Studies on similar esters have shown that solvent can significantly alter the conformational profile. rsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations

This interactive table illustrates the types of data obtained from MD simulations to describe the flexibility and interactions of a molecule like this compound.

| Simulation Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's structure over time, indicating its overall structural stability. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Shows the fluctuation of individual atoms or groups, highlighting the most flexible regions of the molecule, such as the isobutyl chain. mdpi.com |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. researchgate.net |

| Radial Distribution Functions (g(r)) | Describes the probability of finding another atom or molecule at a certain distance, revealing details about intermolecular packing and solvent organization. researchgate.net |

| Torsional Angle Analysis | Tracks the rotation around specific bonds to identify preferred dihedral angles and the energy barriers between different conformations. kpi.ua |

Theoretical Studies on Reaction Mechanisms and Transition States of Esterifications and Derivations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the esterification process that would form this compound or its subsequent derivations. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the high-energy transition states that govern the reaction rate. zendy.ioresearchgate.net

For the synthesis of this compound (an esterification between salicylic (B10762653) acid's phenolic hydroxyl and cinnamic acid, followed by esterification of the salicylic acid's carboxyl group with isobutanol, or a related pathway), theoretical studies would focus on:

Activation Energy Barriers: Calculating the energy required to reach the transition state for each step of the proposed mechanism. The Fischer-Speier esterification mechanism, for example, involves protonation of the carboxylic acid followed by nucleophilic attack by the alcohol. mdpi.com

Transition State Geometry: Determining the precise atomic arrangement at the peak of the energy barrier, which provides insight into the steric and electronic factors controlling the reaction.

Structure-Property Relationship Modeling via Computational Approaches for Aromatic Esters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physical properties or biological activities. acs.org These models rely on molecular descriptors, many of which are derived from computational chemical calculations. nih.gov

For a class of compounds like aromatic esters, QSPR models can be developed to predict properties such as:

Solubility: Quantum chemical descriptors like molecular surface area and atomic charges have been successfully used to predict the aqueous solubility of aromatic esters. nih.gov

Flavor and Fragrance Profiles: QSAR has been used to model the flavor thresholds of esters in beverages by correlating them with structural descriptors. acs.org

Luminescence Properties: Studies on aromatic thioethers have used computational results to quantitatively support the mechanism of aggregation-induced emission, relating it to the presence or absence of intermolecular C-H⋯π and π⋯π interactions in the solid state. researchgate.net

By calculating a range of descriptors for this compound (e.g., molecular weight, logP, polar surface area, HOMO/LUMO energies), its properties could be predicted based on established QSPR models for related aromatic esters. nih.govresearchgate.net

Advanced Materials Science Applications and Functionalization Research of Isobutylsalicyl Cinnamate

Research on Polymeric Integration and Functionalization

The incorporation of small molecules into polymer backbones or as additives is a common strategy to modify the physicochemical properties of materials. The bifunctional nature of isobutylsalicyl cinnamate (B1238496) makes it a candidate for such applications, offering pathways for creating polymers with built-in functionalities.

Poly(anhydride-esters) are a class of biodegradable polymers known for their utility in controlled drug delivery and other biomedical applications. scispace.comresearchgate.net The synthesis of these polymers often involves the polymerization of diacid monomers, which can contain various functional groups to tune the polymer's properties. nih.govnih.gov The incorporation of aromatic ester moieties, such as those present in isobutylsalicyl cinnamate, can significantly influence the thermal and mechanical properties of the resulting poly(anhydride-esters).

Research on poly(anhydride-esters) derived from aromatic molecules like salicylic (B10762653) acid has shown that these components can be chemically incorporated into the polymer backbone. scispace.comresearchgate.net For instance, copolymers of 1,10-bis(o-carboxyphenoxy)decanoate (CPD), a salicylic acid-based monomer, have been synthesized to create biodegradable polymers that release salicylic acid upon degradation. scispace.com The inclusion of such aromatic moieties can impact the polymer's glass transition temperature (Tg), molecular weight, and degradation kinetics. nih.govnih.gov

While direct studies on the integration of this compound into poly(anhydride-esters) are not extensively documented, the principles established from research on similar aromatic ester-containing monomers provide a foundation for its potential application. The isobutylsalicyl moiety could be incorporated to enhance hydrophobicity, potentially modulating the degradation rate and mechanical strength of the polymer. nih.gov

Table 1: Properties of Representative Poly(anhydride-esters) with Aromatic Moieties

| Polymer Composition | Monomers | Molecular Weight (Mw, Da) | Glass Transition Temperature (Tg, °C) | Key Findings | Reference |

| Poly(anhydride-ester) Copolymers | 1,10-bis(o-carboxyphenoxy)decanoate (CPD), 1,6-bis(p-carboxyphenoxy)hexane (B34568) (p-CPH) | > 25,000 | 27 - 38 | Copolymerization allows for tuning of salicylic acid loading and thermal/mechanical properties. | scispace.com |

| Antiseptic-Based Poly(anhydride-esters) | Catechol, Fenticlor, Hexachlorophene | 10,200 - 15,900 | 23 - 84 | Thermal characteristics of the polymers are influenced by the incorporated antiseptic molecules. | nih.govnih.gov |

| Salicylate-Based Poly(anhydride-esters) | Salicylate (B1505791) Derivatives | 1,900 - 57,000 | Not specified | Halogenated salicylate derivatives yielded polymers with higher molecular weights and glass transition temperatures. | acs.orgresearchgate.net |

This table is generated based on data from the referenced studies and illustrates the impact of aromatic moieties on polymer properties. Direct data for this compound is not available.

The incorporation of additives into polymers through blending is a straightforward method to modify their properties. semanticscholar.org Plasticizers are a key class of additives that increase the flexibility and processability of polymeric materials. nih.gov Cinnamate esters have been investigated as "green plasticizers" for biodegradable polymers like polylactide (PLA). semanticscholar.orgresearchgate.net

A study on various cinnamate esters, including isobutyl cinnamate, as plasticizers for polyvinyl chloride (PVC) demonstrated their effectiveness in improving the ductility of the polymer films. nih.gov The research indicated that the molecular weight of the cinnamate ester influences its thermal stability and plasticizing efficiency. nih.gov Specifically, isobutyl cinnamate was shown to enhance the elongation at break of PVC films significantly. nih.gov

Given these findings, this compound could potentially act as a functional additive in polymer blends. Its cinnamate portion suggests a plasticizing effect, while the salicylate group could introduce other functionalities, such as antimicrobial or anti-inflammatory properties, to the polymer matrix. The larger molecular size of this compound compared to simple cinnamate esters might also lead to reduced migration from the polymer matrix, a desirable characteristic for long-term material stability. researchgate.net Polymer blending offers a versatile approach to tailor material properties for specific applications, such as in biomedical devices or specialized coatings. nih.gov

Table 2: Mechanical Properties of PVC Films Plasticized with Cinnamate Esters

| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Key Observation | Reference |

| Unplasticized PVC | - | <10 | Brittle | nih.gov |

| Isobutyl Cinnamate | - | ~350 | Significant improvement in ductility. | nih.gov |

| Methyl trans-Cinnamate | - | >260 | Effective plasticizer. | nih.gov |

| Cinnamyl Cinnamate | 22.2 | - | Maintained high tensile strength while improving ductility. | nih.gov |

This table is based on a study investigating various cinnamate esters as plasticizers for PVC. The data for Isobutyl Cinnamate highlights the potential of this class of compounds.

Development of Novel Functionalized Materials through Cinnamate and Salicylate Chemistry

The distinct chemical functionalities of the cinnamate and salicylate moieties within this compound open avenues for the rational design of novel materials with specific properties.

The cinnamate group is well-known for its photoreactive nature. Upon exposure to UV light, cinnamate derivatives can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring. dntb.gov.uanih.gov This photocrosslinking capability has been exploited to create photo-responsive polymers, liquid crystal elastomers, and biodegradable elastomers. dntb.gov.uanih.govaiche.org The ability to control the crosslinking density through UV irradiation allows for the tuning of mechanical properties and the fabrication of materials with patterned surfaces or reversible shape-memory effects. nih.gov

On the other hand, salicylate derivatives have been extensively used to functionalize polymers and other materials. nih.govmdpi.com The incorporation of salicylate moieties can impart a range of functionalities, including metal-binding capabilities and biological activities. nih.govresearchgate.net For instance, salicylate-functionalized dendrimers have been developed as metal-sequestering agents. nih.govscispace.com In polyurethane structures, the inclusion of a salicylate derivative has been shown to confer anti-inflammatory and analgesic properties to the material. researchgate.net

The dual functionality of this compound could therefore be harnessed to create multifunctional materials. For example, it could be incorporated into a polymer that can be photocrosslinked via its cinnamate group, while the salicylate moiety remains available to provide a desired biological or chemical activity. This approach could lead to the development of advanced materials for applications in areas such as bioactive coatings, functional textiles, and smart hydrogels.

Future Research Directions and Emerging Paradigms in Isobutylsalicyl Cinnamate Studies

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like isobutylsalicyl cinnamate (B1238496), which finds use in consumer products, this trend necessitates the development of environmentally benign synthetic routes that minimize waste and energy consumption.

Biocatalysis and Enzymatic Synthesis: A significant area of future research lies in biocatalysis, utilizing enzymes or whole microorganisms to synthesize esters. cnr.itnih.gov This approach offers high selectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups. cnr.itsioc-journal.cn Lipases, in particular, have shown great promise in the esterification of cinnamic acid and its derivatives. nih.govsanu.ac.rs For instance, studies on the enzymatic synthesis of other cinnamate esters, such as ethyl ferulate and octyl methoxycinnamate, have demonstrated high conversion rates using immobilized lipases like Novozym 435. nih.gov Future work on isobutylsalicyl cinnamate could explore a variety of lipases and other enzymes to optimize yield and reaction conditions. researchgate.net The use of enzyme membrane reactors (EMR) also presents a viable path for the continuous synthesis of cinnamate esters in a solvent-free system, a technique that could be adapted for this compound production. ugal.ro

Green Chemistry Principles: Beyond biocatalysis, other green chemistry principles will guide the development of new synthetic pathways. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of hazardous solvents with more benign alternatives. Research into the synthesis of cyclic oxyterpenes, which are also used as fragrances, has demonstrated the successful application of natural or biosourced catalysts in mild conditions. nih.gov Such "ecocatalysis" approaches could be explored for the esterification reaction between isobutyl salicylate (B1505791) and cinnamoyl chloride or cinnamic acid.

The table below summarizes potential sustainable synthetic strategies applicable to this compound.

| Synthetic Strategy | Key Advantages | Relevant Research Findings |

| Enzymatic Esterification | High selectivity, mild reaction conditions, reduced byproducts. cnr.itsioc-journal.cn | High conversion rates (87-90%) achieved for other cinnamate esters using immobilized lipases. nih.gov |

| Whole-Cell Biocatalysis | Cost-effective, no need for enzyme purification. cnr.it | Baker's yeast and other microorganisms are versatile catalysts for producing flavor and fragrance compounds. cnr.it |

| Enzyme Membrane Reactors (EMR) | Enables continuous production, solvent-free systems. ugal.ro | Continuous synthesis of cinnamate esters demonstrated with butanol, achieving significant conversion. ugal.ro |

| Ecocatalysis | Use of natural or biosourced catalysts, environmentally friendly. nih.gov | Mn-rich water lettuce-derived ecocatalysts have been effective in synthesizing cyclic oxyterpenes. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Predictive Modeling and Molecular Design: For this compound, ML models could predict its physicochemical properties, such as its UV absorption spectrum, solubility, and thermal stability, based on its molecular structure. nih.govarxiv.org This predictive capability can significantly reduce the need for laborious and time-consuming experimental work. chemicalbull.com AI algorithms can be trained on large databases of fragrance molecules to predict the olfactory profile of novel compounds, potentially identifying new applications or structural analogues of this compound with enhanced properties. inuaai.com Furthermore, AI can assist in designing molecules with specific desired characteristics, opening avenues for creating next-generation UV filters or fragrance ingredients based on the this compound scaffold. acs.org

Reaction Optimization and Retrosynthesis: AI can also play a crucial role in optimizing the synthesis of this compound. Machine learning models can predict the outcomes of catalytic reactions, such as the hydrogenation of esters, with reasonable accuracy, helping to identify the most efficient catalysts and reaction conditions. cam.ac.uk By analyzing vast reaction databases, AI can suggest promising ingredient combinations and synthetic routes that a human chemist might not have considered, thereby accelerating the discovery of more efficient and sustainable production methods. chemicalbull.comunomismo-parfums.com

| AI/ML Application Area | Potential Impact on this compound Research |

| Property Prediction | Forecast physicochemical properties (e.g., UV absorbance, solubility) to guide applications. nih.govacs.orgspecialchem.com |

| Novel Molecule Generation | Design new molecules based on the this compound structure with tailored properties. acs.orginuaai.com |

| Reaction Pathway Optimization | Predict optimal catalysts, solvents, and conditions for higher yield and sustainability. cam.ac.uk |

| Consumer Preference Analysis | Analyze market data to guide the design of fragrances incorporating this molecule. chemicalbull.com |

Development of Advanced In Situ and Operando Characterization Techniques

Understanding reaction mechanisms and catalyst behavior in real-time is crucial for optimizing chemical processes. The development of advanced in situ (in place) and operando (working) characterization techniques allows researchers to observe molecular transformations as they happen. kit.eduresearchgate.net

For the synthesis of this compound, these techniques can provide invaluable insights into the kinetics and mechanism of the esterification reaction. Operando spectroscopy allows for the simultaneous measurement of the catalyst's structural properties and its catalytic performance. kit.eduethz.ch Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be employed to monitor the reaction mixture under actual process conditions. researchgate.netacs.orgmdpi.com This enables the identification of reaction intermediates, the observation of catalyst deactivation processes, and the elucidation of structure-activity relationships. kit.educhemcatbio.org For example, in situ IR spectroscopy could be used to track the consumption of reactants and the formation of the ester product in real-time, providing data to optimize reaction parameters like temperature and catalyst loading. acs.orgfau.eu

The table below highlights some advanced characterization techniques and their potential applications in studying the synthesis of this compound.

| Technique | Information Gained | Application to this compound Synthesis |

| Operando DRIFTS/Raman Spectroscopy | Identification of surface species and reaction intermediates. researchgate.netchemcatbio.orgchinesechemsoc.org | Elucidate the esterification mechanism on a solid catalyst surface. |

| Operando X-ray Absorption Spectroscopy (XAS) | Determination of catalyst valence state and coordination environment. kit.educhemcatbio.org | Monitor changes in a metal-based catalyst during the reaction. |

| In Situ NMR Spectroscopy | Real-time monitoring of liquid-phase reaction kinetics and species concentration. researchgate.net | Track the conversion of isobutyl salicylate and cinnamic acid to the final product in solution. |

| Combined Techniques (e.g., XAS-XRD, XAS-DRIFTS) | Simultaneous information on bulk/crystalline structure and surface species. kit.edu | Provide a comprehensive picture of the catalyst's state during synthesis. |

Interdisciplinary Research with Environmental Analytical Chemistry and Advanced Materials Engineering

The future study of this compound will benefit significantly from collaborations with fields outside of traditional synthetic chemistry.

Environmental Analytical Chemistry: As a component in consumer products, understanding the environmental fate and persistence of this compound is important. Esters are studied in environmental science to understand their biodegradation pathways. scbt.comscbt.com Collaboration with environmental analytical chemists can lead to the development of sensitive methods for detecting and quantifying the compound and its potential degradation products in environmental matrices like water and soil. nih.gov This research is crucial for assessing the environmental footprint of the molecule and ensuring its sustainable use. Studies on other fragrance compounds have highlighted the importance of such analyses. researchgate.net

Advanced Materials Engineering: The unique structure of this compound, combining both a salicylate and a cinnamate moiety, suggests potential applications in advanced materials. Cinnamate derivatives are known to undergo photodimerization upon UV irradiation, a property that can be exploited for creating cross-linked polymer structures. researchgate.netnih.govacs.org This opens up possibilities for incorporating this compound as a pendant group in polymers to create photo-responsive or biodegradable materials. researchgate.netnih.gov Such materials could have applications in areas like smart coatings, photo-responsive liquid crystals, or biodegradable elastomers. researchgate.netnih.gov Interdisciplinary research with polymer and materials engineers will be key to exploring and developing these novel applications. scbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.